4-硝基苯磺酰肼

描述

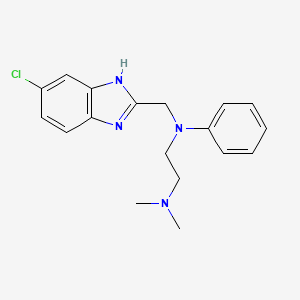

4-Nitrobenzenesulfonohydrazide is a chemical compound that has been used as a nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

Synthesis Analysis

The synthesis of 4-Nitrobenzenesulfonohydrazide involves reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating, leading to the corresponding sulfonamide Schiff bases . These synthesized compounds were characterized by their spectroscopic data and elemental analysis .

Chemical Reactions Analysis

4-Nitrobenzenesulfonohydrazide has been involved in various chemical reactions. For instance, it has been used as the nitrene source during a one-pot procedure for copper (I)-catalyzed asymmetric alkene aziridination . It has also been found to react with diazacrown ether, N, N ′-dibenzyl-1,7,10,16-tetraoxo-4,13-diazacyclooctadecane to form molecular complexes .

科学研究应用

液相色谱-质谱检测增强

与 4-硝基苯磺酰肼密切相关的 4-硝基苯磺酰氯在使用液相色谱-质谱 (LC-MS) 时显着提高了对生物液体中雌激素的检测。这种化合物与雌激素快速定量反应,将检测响应提高了 8-23 倍,从而提高了 LC-MS 在生物学研究中的准确性和灵敏度 (Higashi 等人,2006)。

光解中的自由基生成

4-硝基苯磺酰亚酯,4-硝基苯磺酰肼的衍生物,是激光闪光光解条件下产生烷氧基自由基的有效前体。它们被有效裂解以产生这些自由基,这对于研究有机化学中基于自由基的反应的动力学至关重要 (Horner 等人,2000)。

衍生物的结构分析

已经探索了各种 N'-(亚芳基)4-硝基苯磺酰肼的晶体结构,以了解取代基对结构参数和超分子特征的影响。这项研究在晶体学和材料科学领域具有重要意义,提供了对这些化合物的结构动力学的见解 (Salian 等人,2018)。

肽合成应用

2-硝基苯磺酰肼,4-硝基苯磺酰肼的变体,已用于固相肽合成过程中肽衍生物中 C=C 双键的树脂还原。该方法与常见的保护基团兼容,可用于制备高度精细的肽衍生物和肽模拟物 (García-Aranda 等人,2009)。

有机合成试剂制备

邻硝基苯磺酰肼 (NBSH),4-硝基苯磺酰肼的近亲,因其在有机合成中的用途而受到重视。它促进了各种转化,例如丙二烯的合成和烯丙基醇的还原转位。NBSH 用于三苯基膦偶联反应,在温和条件下操作,这对于具有敏感官能团的底物特别有益。高纯度 NBSH 的制备及其处理和储存对于这些方法的成功至关重要 (Myers 等人,1997)。

磺酰胺化学

与 4-硝基苯磺酰肼相关的 4-硝基苯磺酰胺在制备仲胺和保护胺方面表现出多功能性。这些化合物由伯胺制备,可以进行平滑的烷基化,生成 N-烷基磺酰胺。它们可以被脱保护形成仲胺,突出了它们在合成有机化学中的用途 (Fukuyama 等人,1995)。

酶抑制研究

一项涉及 4-氯-3-硝基苯磺酰胺(与 4-硝基苯磺酰肼相关的化合物)的研究证明了其形成新型 [1,4]噁唑并基于伯磺酰胺的能力。这些化合物对治疗研究中重要的人体碳酸酐酶表现出很强的抑制作用。伯磺酰胺官能团对于成环和酶抑制都是至关重要的 (Sapegin 等人,2018)。

作用机制

While the specific mechanism of action for 4-Nitrobenzenesulfonohydrazide is not explicitly stated in the search results, sulfonamides, a group of compounds to which 4-Nitrobenzenesulfonohydrazide belongs, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

安全和危害

属性

IUPAC Name |

4-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFQGKRLZCXSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

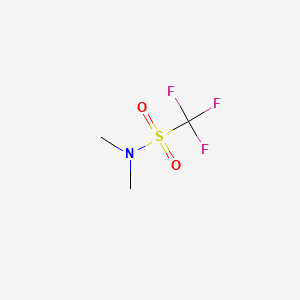

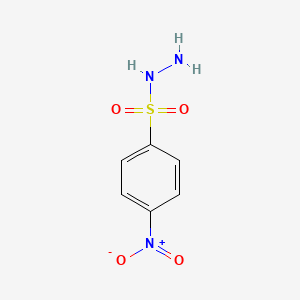

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30278033 | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2937-05-5 | |

| Record name | NSC5767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30278033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-Nitrobenzenesulfonohydrazide in organic synthesis, and how does its structure influence its reactivity?

A: 4-Nitrobenzenesulfonohydrazide is a versatile reagent in organic synthesis, often employed in the creation of various heterocyclic compounds, particularly pyrazoles []. Its structure plays a crucial role in its reactivity:

Q2: How do substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives affect their crystal structures and intermolecular interactions?

A: Research has shown that the nature and position of substituents on the benzene ring of N'-(arylidene)-4-nitrobenzenesulfonohydrazide derivatives significantly influence their crystal packing and intermolecular interactions []. For example, the presence of a chlorine atom in (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide leads to different intermolecular interactions compared to the methyl-substituted derivatives like (E)-4-nitro-N′-(2-methylbenzylidene)benzenesulfonohydrazide and (E)-4-nitro-N′-(4-methylbenzylidene)benzenesulfonohydrazide. These differences are evident from the analysis of their crystal structures and Hirshfeld surface analyses [].

Q3: Are there any studies exploring the potential biological activities of 4-Nitrobenzenesulfonohydrazide derivatives?

A: While the provided research focuses on structural characterization and synthetic applications, some studies investigate the biological activities of 4-nitrobenzenesulfonohydrazide derivatives. These derivatives, specifically N'-(substituted arylmethylidene)-4-nitrobenzenesulfonohydrazides, have shown promising antibacterial activity against various bacterial species, notably Pseudomonas aeruginosa []. Further research is needed to understand the mechanism of action and explore their potential as antibacterial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。